![molecular formula C22H22ClNO5 B2737556 ethyl 5-{[(4-chlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate CAS No. 373618-22-5](/img/structure/B2737556.png)
ethyl 5-{[(4-chlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . Various methods have been developed for the construction of indoles as a moiety in selected alkaloids .Molecular Structure Analysis
The molecular structure of indole derivatives is complex and varies depending on the specific compound. For example, the linear formula for a similar compound, ETHYL 2-(((4-CHLOROPHENOXY)ACETYL)AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE, is C15H15ClN2O4S .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse and depend on the specific compound and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For example, the molecular weight of a similar compound, ETHYL 2-(((4-CHLOROPHENOXY)ACETYL)AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE, is 354.815 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate has been synthesized and characterized, demonstrating the compound's potential in developing complex molecular structures with specific physical and chemical properties. The detailed characterization involved IR, NMR, MS, and single-crystal X-ray diffraction, highlighting its orthorhombic space group and the importance of intermolecular hydrogen bonds in stabilizing the structure (Liang Xiao-lon, 2015).
Chemical Modification and Properties
The synthesis, structure, and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate showcase the versatility of ethyl 3-amino-1H-pyrazole-4-carboxylate in chemical modifications, leading to a variety of acetylated products. These modifications reveal the influence of solvent polarity and the presence of catalytic bases on product yield, emphasizing the role of such derivatives in further chemical research (Anna Kusakiewicz-Dawid et al., 2007).
Biological Activity and Pharmacotherapy Potential
A study on ethyl 5-hydroxyindole-3-carboxylate derivatives as inhibitors of human 5-lipoxygenase, an enzyme involved in pro-inflammatory leukotrienes' biosynthesis, underscores the compound's relevance in pharmacotherapy for inflammatory and allergic diseases. Structure-activity relationship analysis indicated the significance of substituent positioning on biological activity, offering insights into designing effective inhibitors (A. Peduto et al., 2014).
Novel Fluorescence Properties
The fluorescence property of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, derived from a reaction involving acetylacetone, showcases the potential of such compounds in developing fluorescent materials for various scientific and industrial applications (Guo Pusheng, 2009).
Catalytic and Synthetic Methodologies
The development of an improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, resulting in a facile entry into 5-functionalized 3-isoxazolyl carboxylic acid derivatives, highlights the compound's utility in synthetic organic chemistry, particularly in generating prodrugs for central nervous system neurotransmitters (D. J. Burkhart et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-[2-(4-chlorophenoxy)acetyl]oxy-1-ethyl-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO5/c1-4-24-14(3)21(22(26)27-5-2)18-12-17(10-11-19(18)24)29-20(25)13-28-16-8-6-15(23)7-9-16/h6-12H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBPOLZBSAQSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC(=O)COC3=CC=C(C=C3)Cl)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
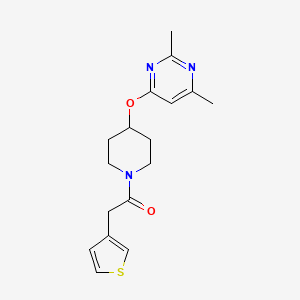
![N-{4-[(5-methylpyridin-2-yl)oxy]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2737474.png)
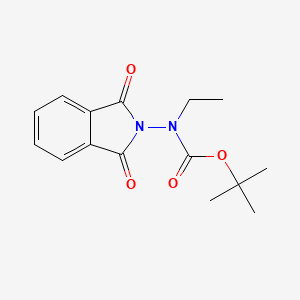


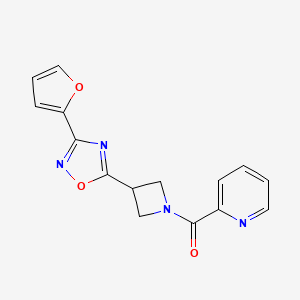
![2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2737483.png)
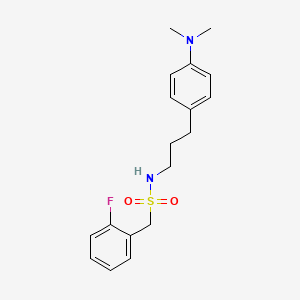



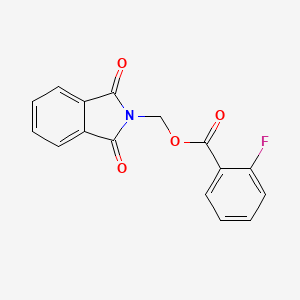
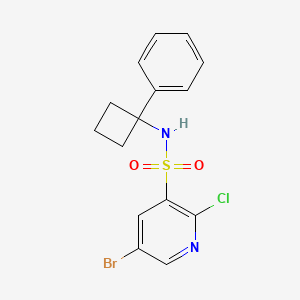
![(3R,4S)-8-Oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride](/img/structure/B2737496.png)
